Cas no 79756-81-3 (1-2-(Trifluoromethyl)phenylethanol)

1-2-(Trifluoromethyl)phenylethanol structure
79756-81-3 structure
1-2-(Trifluoromethyl)phenylethanol
79756-81-3
C9H9F3O
190.162373304367
MFCD00004513
569491
522725

1-2-(Trifluoromethyl)phenylethanol Properties

Names and Identifiers

    • 1-(2-(Trifluoromethyl)phenyl)ethanol
    • 1-[2-(Trifluoromethyl)phenyl]ethanol
    • alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
    • alpha-Methyl-2-trifluoromethylbenzyl alcohol
    • Benzenemethanol, a-methyl-2-(trifluoromethyl)-
    • α-Methyl-2-trifluoromethylbenzyl alcohol
    • ?-Methyl-2-trifluoromethylbenzyl alcohol
    • 1-[2-(trifluoromethyl)phenyl]ethan-1-ol
    • alpha-methyl-2-(trifluoromethyl)benzylalcohol
    • VGHBIJJTMFYTPY-UHFFFAOYSA-N
    • 1-(o-trifluoromethylphenyl)-ethanol
    • Benzyl alcohol, .alpha.-methyl-o-(trifluoromethyl)-
    • Benzenemethanol, .alpha.-methyl-2-(trifluoromethyl)-
    • 2-(1-Hydroxyethyl)
    • Benzyl alcohol, α-methyl-o-(trifluoromethyl)- (7CI)
    • α-Methyl-2-(trifluoromethyl)benzenemethanol (ACI)
    • α-Methyl-2-(trifluoromethyl)benzyl alcohol
    • DTXSID501290811
    • CS-M0523
    • EN300-20930
    • -Methyl-2-trifluoromethylbenzyl alcohol
    • CS-16981
    • A839750
    • MFCD00004513
    • SB44978
    • 2-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate;1-[2-(Trifluoromethyl)phenyl]ethanol
    • SY005053
    • 79756-81-3
    • SCHEMBL1047627
    • Z104484940
    • .alpha.-Methyl-o-trifluoromethylbenzyl alcohol
    • .alpha.-Methyl-2-(trifluoromethyl)benzyl alcohol
    • A-Methyl-2-trifluoromethylbenzyl alcohol
    • NS00060415
    • FT-0605296
    • SCHEMBL13168657
    • FT-0622263
    • FT-0605127
    • A805758
    • (alphaS)-alpha-Methyl-2-(trifluoromethyl)benzenemethanol
    • AKOS000120510
    • AKOS016842827
    • (R) -1-(2-trifluoromethylphenyl)ethanol
    • alpha-Methyl-o-trifluoromethylbenzyl alcohol
    • Benzyl alcohol, alpha-methyl-o-(trifluoromethyl)-
    • alpha-Methyl-o-(trifluoromethyl)benzyl alcohol
    • Benzenemethanol, alpha-methyl-2-(trifluoromethyl)-
    • +Expand
    • MFCD00004513
    • VGHBIJJTMFYTPY-UHFFFAOYSA-N
    • 1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
    • FC(C1C(C(C)O)=CC=CC=1)(F)F

Computed Properties

  • 190.06100
  • 1
  • 4
  • 1
  • 190.06055
  • 13
  • 167
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 2.75870
  • 20.23000
  • 207.4±35.0 ºC (760 Torr),
  • 40-42°C
  • No data available
  • 89.4±0.0 ºC,
  • Slightly soluble (2.9 g/l) (25 º C),
  • White or light yellow block
  • Almost insoluble in water, soluble in alcohols, acetone.
  • 1.234±0.06 g/cm3 (20 ºC 760 Torr),

1-2-(Trifluoromethyl)phenylethanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003E9M-1g
-METHYL-2-TRIFLUOROMETHYLBENZYL ALCOHOL
79756-81-3 97%
1g
$12.00 2024-04-21
A2B Chem LLC
AB57658-1g
1-[2-(Trifluoromethyl)phenyl]ethanol
79756-81-3 97%
1g
$11.00 2024-04-19
Aaron
AR003EHY-1g
-METHYL-2-TRIFLUOROMETHYLBENZYL ALCOHOL
79756-81-3 98%
1g
$5.00
abcr
AB104841-1 g
alpha-Methyl-2-trifluoromethylbenzyl alcohol, 97%; .
79756-81-3 97%
1g
€80.40
Alichem
A019114204-100g
1-(2-(Trifluoromethyl)phenyl)ethanol
79756-81-3 97%
100g
$295.80 2023-09-01
Ambeed
A829377-1g
1-[2-(Trifluoromethyl)phenyl]ethanol
79756-81-3 97%
1g
$14.00 2022-03-28
Apollo Scientific
PC5172M-5g
alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
79756-81-3 97%
5g
£50.00 2023-09-01
Chemenu
CM101315-500g
1-(2-(Trifluoromethyl)phenyl)ethanol
79756-81-3 97%
500g
$826 2022-09-28
ChemScence
CS-M0523-25g
1-(2-(trifluoromethyl)phenyl)ethanol
79756-81-3
25g
$107.0 2022-04-26
City Chemical
1609CC-10GM
alpha-Methyl-o-(Trifluoromethyl)benzyl Alcohol
79756-81-3 97%
10gm
$297.14 2023-09-19

1-2-(Trifluoromethyl)phenylethanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iodine ,  (Dimethyl sulfide)trihydroboron Solvents: Carbon disulfide ;  2 h, 0 °C; 0 °C → rt
1.2 5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ;  0 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Regioselective hydroboration-oxidation and -amination of fluoro-substituted styrenes
Ramachandran, P. Veeraraghavan; Madhi, Sateesh; O'Donnell, Martin J., Journal of Fluorine Chemistry, 2006, 127(9), 1252-1255

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Ruthenium(2+), dichloro[μ-[5,5′-methylenebis[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ;  2 min, 82 °C
1.3 Reagents: Isopropanol ;  0 °C
Reference
Cooperative N-H and CH2 Skeleton Effects on the Catalytic Activities of Bimetallic Ru(II)-NNN Complexes: Experimental and Theoretical Study
Chai, Huining ; et al, Organometallics, 2017, 36(21), 4268-4277

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: 2128302-27-0 Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ;  1 min, 82 °C
Reference
Dimeric Ruthenium(II)-NNN Complex Catalysts Bearing a Pyrazolyl-Pyridylamino-Pyridine Ligand for Transfer Hydrogenation of Ketones and Acceptorless Dehydrogenation of Alcohols
Wang, Qingfu ; et al, Organometallics, 2017, 36(18), 3638-3644

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Stereoisomer of dichlorobis[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ;  1 min, 82 °C
Reference
Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones
Liu, Tingting ; et al, Organometallics, 2017, 36(15), 2914-2921

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Optically active amines. 34. Application of the benzene chirality rule to ring-substituted phenylcarbinamines and carbinols
Pickard, Simeon T.; et al, Journal of the American Chemical Society, 1990, 112(15), 5741-7

Synthetic Circuit 6

Reaction Conditions
Reference
Selection of methods for the unequivocal synthesis of alkynes. Part 3. Arylacetylenes and 1-arylalk-1-ynes
Mesnard, Danielle; et al, Journal of Chemical Research, 1981, (9), 270-1

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Stereoisomer of [μ-[2,6-bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]… Solvents: Isopropanol ;  10 - 15 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ;  0.5 min, 82 °C
Reference
Diruthenium(II)-NNN pincer complex catalysts for transfer hydrogenation of ketones
Chai, Huining; et al, Dalton Transactions, 2016, 45(44), 17843-17849

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Trichlorotris[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-benzimi… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ;  2 min, 82 °C
Reference
Assembled Multinuclear Ruthenium(II)-NNNN Complexes: Synthesis, Catalytic Properties, and DFT Calculations
Liu, Tingting ; et al, Organometallics, 2020, 39(1), 93-104

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium isopropoxide Catalysts: 1562543-08-1 Solvents: Isopropanol ;  2 min, 0.1 MPa, 28 °C
Reference
Ru(II) pyridyl-based NNN complex catalysts for (asymmetric) transfer hydrogenation of ketones at room temperature
Du, Wangming; et al, Cuihua Xuebao, 2013, 34(7), 1373-1377

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  2637466-92-1 Solvents: Ethanol ;  24 h, 100 °C
Reference
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
Ghosh, Rahul; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(13), 4903-4914

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  2637466-92-1 Solvents: Methanol ;  18 h, 100 °C
Reference
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
Ghosh, Rahul; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(13), 4903-4914

1-2-(Trifluoromethyl)phenylethanol Raw materials

1-2-(Trifluoromethyl)phenylethanol Preparation Products

1-2-(Trifluoromethyl)phenylethanol Suppliers

Shanghai Acmec Biochemical Co.,Ltd
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(CAS:79756-81-3)
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HU BEI YONG KUO Technology Co., Ltd.
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(CAS:79756-81-3)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:79756-81-3)
TANG SI LEI
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1-2-(Trifluoromethyl)phenylethanol Related Literature

79756-81-3 (1-2-(Trifluoromethyl)phenylethanol) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79756-81-3)1-2-(Trifluoromethyl)phenylethanol
A839750
99%
100g
190.0